molecular formula C16H19N5O3S2 B13359293 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13359293
M. Wt: 393.5 g/mol
InChI Key: WBFVXEDPGCHETQ-UHFFFAOYSA-N
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Description

Historical Development of Triazolo[3,4-b]thiadiazole Scaffolds

The triazolo[3,4-b]thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry due to its inherent bioisosteric properties and capacity for structural diversification. Early work on this heterocyclic system dates to the mid-20th century, with foundational synthetic methodologies established through condensation reactions between triazole-thiols and carbonyl-containing intermediates. The fusion of 1,2,4-triazole and 1,3,4-thiadiazole rings creates a planar, electron-deficient core that facilitates π-π stacking interactions with biological targets while maintaining metabolic stability.

A pivotal advancement occurred in the 2010s with systematic studies demonstrating the scaffold's broad-spectrum biological activities. For instance, derivatives exhibited IC~50~ values as low as 8.32 µM against Jack bean urease, outperforming classical inhibitors like thiourea. Parallel work revealed antiproliferative effects against HEPG-2 and MCF-7 cell lines (IC~50~ 12.9–48.7 µg/mL), attributed to EGFR kinase inhibition through competitive ATP binding. These findings catalyzed efforts to optimize the core structure through strategic substitutions, particularly at the 3- and 6-positions of the bicyclic system.

Table 1: Key Milestones in Triazolothiadiazole Development

Year Discovery Biological Activity Reference
2019 Triazolo-thiadiazepines EGFR inhibition (IC~50~ 12.9 µg/mL)
2023 6a–6o derivatives Urease inhibition (IC~50~ 8.32–21.4 µM)
2024 Fluoro-pyridinyl analogs Enhanced metabolic stability

Rationale for Functionalization at 3- and 6-Positions

The 3- and 6-positions of the triazolo[3,4-b]thiadiazole scaffold serve as critical vectors for modulating electronic, steric, and pharmacokinetic properties. Quantum mechanical analyses reveal that substitutions at these sites perturb the HOMO-LUMO gap (ΔE ≈ 4.5–5.2 eV), altering redox potential and binding affinity.

  • 3-Position Functionalization :
    Introduction of sulfonamide groups (e.g., methylsulfonyl) enhances hydrogen-bond acceptor capacity while improving blood-brain barrier permeability. In the case of 3-[1-(methylsulfonyl)-4-piperidinyl] derivatives, the sulfonyl group forms critical interactions with catalytic lysine residues in kinase domains (K~d~ ≈ 0.8–1.2 µM). Piperidinyl substituents further contribute to conformational flexibility, enabling adaptation to hydrophobic pockets in target proteins.

  • 6-Position Functionalization :
    Phenoxymethyl groups at this position introduce steric bulk that modulates substrate selectivity. Molecular dynamics simulations demonstrate that the phenoxy moiety in 6-(phenoxymethyl) derivatives stabilizes ligand-receptor complexes through T-shaped π-π interactions with tyrosine residues (ΔG~binding~ ≈ −9.8 kcal/mol). Additionally, ether linkages improve aqueous solubility (logP ≈ 2.1–2.7) compared to alkyl or aryl substitutions.

Table 2: Impact of 3-/6-Substituents on Physicochemical Properties

Position Substituent logP Polar Surface Area (Ų) Protein Binding Affinity
3 Methylsulfonyl-piperidinyl 2.3 98.7 K~d~ = 0.9 µM
6 Phenoxymethyl 2.5 85.2 ΔG = −9.8 kcal/mol
3 & 6 Dual substitution 2.4 92.1 IC~50~ = 14.7 µg/mL

Properties

Molecular Formula

C16H19N5O3S2

Molecular Weight

393.5 g/mol

IUPAC Name

3-(1-methylsulfonylpiperidin-4-yl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H19N5O3S2/c1-26(22,23)20-9-7-12(8-10-20)15-17-18-16-21(15)19-14(25-16)11-24-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3

InChI Key

WBFVXEDPGCHETQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate reagents under reflux conditions. For instance, the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 1-(methylsulfonyl)-4-piperidinyl and phenoxymethyl groups in the presence of a catalytic amount of piperidine in ethanol can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Core Functionalization via Cyclocondensation

The triazolo-thiadiazole scaffold is synthesized through cyclocondensation reactions. A representative method involves:

  • Reactants : Substituted hydrazides (e.g., 3-(methylsulfonyl)piperidine-4-carbohydrazide) with thiadiazole precursors.

  • Conditions : Reflux in phosphoryl chloride (POCl₃) at 80–100°C for 4–6 hours .

  • Outcome : Formation of the fused triazolo[3,4-b]thiadiazole ring with >70% yield .

Reaction StepReagents/ConditionsYieldKey Product Features
CyclizationPOCl₃, 80–100°C72%Triazole-thiadiazole core with methylsulfonyl-piperidine

Nucleophilic Substitution at Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group undergoes nucleophilic displacement reactions:

  • Reactants : Amines (e.g., benzylamine, hydrazine derivatives).

  • Conditions : DMF solvent, 60°C, 12 hours.

  • Outcome : Substitution of -SO₂CH₃ with amine groups to form sulfonamide derivatives.

Example :

3-[1-(SO₂CH₃)-4-piperidinyl]...+R-NH23-[1-(SO₂NHR)-4-piperidinyl]...\text{3-[1-(SO₂CH₃)-4-piperidinyl]...} + \text{R-NH}_2 \rightarrow \text{3-[1-(SO₂NHR)-4-piperidinyl]...}

Key Data :

  • Reaction efficiency: 65–80%.

  • Applications: Enhances solubility and target affinity in drug design.

Hydrolysis of Phenoxymethyl Substituent

The phenoxymethyl (-OCH₂C₆H₅) group is susceptible to acid-catalyzed hydrolysis:

  • Reactants : Dilute HCl or H₂SO₄.

  • Conditions : Reflux in aqueous ethanol (1:1 v/v), 6 hours .

  • Outcome : Cleavage to yield phenolic (-OH) and formyl (-CHO) intermediates.

Example :

6-(PhOCH₂)...H⁺6-(PhOH)...+HCHO\text{6-(PhOCH₂)...} \xrightarrow{\text{H⁺}} \text{6-(PhOH)...} + \text{HCHO}

Key Data :

  • Hydrolysis rate: pH-dependent, optimal at pH 2–3 .

  • Utility: Enables post-synthetic modification of the aromatic moiety.

Electrophilic Aromatic Substitution (EAS)

The phenoxymethyl group directs electrophilic attacks to the para-position of the benzene ring:

  • Reactants : Nitrating agents (HNO₃/H₂SO₄), halogenating agents (Cl₂/FeCl₃).

  • Conditions : 0–5°C, 2–4 hours .

  • Outcome : Introduction of nitro (-NO₂) or halo (-Cl, -Br) groups.

ElectrophileProductYieldApplication
NO₂⁺6-(4-NO₂-PhOCH₂)...58%Intermediate for further reduction to amines
Cl⁺6-(4-Cl-PhOCH₂)...63%Enhanced antimicrobial activity

Cross-Coupling Reactions

The triazole ring participates in palladium-catalyzed couplings:

  • Reactants : Aryl boronic acids, alkenes.

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C .

  • Outcome : Suzuki-Miyaura or Heck couplings to introduce aryl/alkenyl groups.

Example :

Triazolo-thiadiazole-Br+Ar-B(OH)2Triazolo-thiadiazole-Ar\text{Triazolo-thiadiazole-Br} + \text{Ar-B(OH)}_2 \rightarrow \text{Triazolo-thiadiazole-Ar}

Key Data :

  • Catalyst loading: 5 mol% Pd.

  • Yield range: 50–75% .

Oxidation of Piperidine Moiety

The piperidine ring undergoes oxidation to form N-oxides:

  • Reactants : m-CPBA (meta-chloroperbenzoic acid).

  • Conditions : CH₂Cl₂, 0°C to RT, 12 hours.

  • Outcome : N-oxide derivatives with altered pharmacokinetic properties.

Key Data :

  • Conversion rate: >90%.

  • Bioactivity: Improved metabolic stability in vitro.

Reductive Amination

The methylsulfonyl group can be reduced to facilitate secondary amine formation:

  • Reactants : LiAlH₄ or BH₃·THF.

  • Conditions : THF solvent, reflux, 8 hours.

  • Outcome : Conversion of -SO₂CH₃ to -SCH₃ or -NHCH₃ groups.

Example :

3-[1-(SO₂CH₃)...LiAlH₄3-[1-(SCH₃)...\text{3-[1-(SO₂CH₃)...} \xrightarrow{\text{LiAlH₄}} \text{3-[1-(SCH₃)...}

Key Data :

  • Yield: 40–55%.

  • Utility: Tailors lipophilicity for blood-brain barrier penetration.

Mechanism of Action

The mechanism of action of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby preventing their normal function . Additionally, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural Variations

Triazolothiadiazoles exhibit bioactivity modulated by substituents at positions 3 and 5. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Triazolothiadiazole Derivatives
Compound Name (Substituents) Key Substituents (Position 3/6) Melting Point (°C) Notable Bioactivity Reference Evidence
Target Compound 1-(Methylsulfonyl)-4-piperidinyl / phenoxymethyl - Under investigation N/A
6-(1-Adamantyl)-3-(aryl)[1,2,4]triazolo[...] Adamantyl / Methyl/Fluoro/Chloro-aryl 180–220 Antiproliferative (e.g., HepG2 cells)
3-(Coumarin-4-yl)methyl-6-methylthio[...] Coumarin-methyl / Methylthio - Anticancer (preclinical)
3-(3,4-Dimethoxyphenyl)-6-(N-methyl-pyrrolyl)[...] 3,4-Dimethoxyphenyl / N-methyl-pyrrolyl 162–200 Antimicrobial, antifungal
6-[3-(4-Chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthoxy)methyl][...] Chlorophenyl-pyrazolyl / Naphthoxymethyl - Cytotoxic (HepG2, superior to doxorubicin)
3-(4-Pyridinyl)-6-(5-nitro-2-furanyl)[...] Pyridinyl / Nitrofuranyl - Antiparasitic potential

Bioactivity Profiles

Anticancer Activity
  • Naphthoxymethyl Derivatives (105, 106) : Exhibit IC₅₀ values <1 µM against HepG2 cells by inducing apoptosis via sub-G1 phase arrest .
  • CPNT (Chlorophenyl-naphthoxymethyl): In vivo studies show 50 mg/kg dose increases survival in Ehrlich ascitic carcinoma models, with minimal hepatotoxicity .
  • Adamantyl-Aryl Analogs : Moderate activity against breast cancer (MCF-7), suggesting bulky groups may limit cellular uptake .
Antimicrobial Activity
  • Benzoylamino Derivatives (e.g., 15): Show MIC values of 8–16 µg/mL against S. aureus and E. coli due to thione-mediated disruption of bacterial membranes .
  • 3,4-Dimethoxyphenyl Analogs : Broad-spectrum antifungal activity (e.g., C. albicans) attributed to electron-withdrawing methoxy groups .

Key Research Findings

  • Substituent Effects: Electron-Withdrawing Groups (e.g., NO₂, Cl): Enhance cytotoxicity but may reduce solubility . Bulky Groups (Adamantyl): Improve metabolic stability but hinder diffusion across biological barriers .
  • Synthetic Efficiency : Microwave-assisted methods (e.g., ) reduce reaction times from hours to minutes, improving yields (>85%) .

Biological Activity

The compound 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is part of a class of triazolo-thiadiazole derivatives known for their diverse biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include the formation of the triazole and thiadiazole rings through cyclization reactions. For instance, various methods have been developed to synthesize triazolo-thiadiazole derivatives, which include cyclocondensation reactions involving hydrazine derivatives and electrophiles like isothiocyanates or aldehydes .

Biological Activity

The biological activities of this compound are extensive and include:

  • Antimicrobial Activity : Studies have shown that triazolo-thiadiazole derivatives exhibit significant antimicrobial properties against various bacterial strains. For example, compounds within this class have demonstrated effective inhibition against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values in the low micromolar range .
  • Anticancer Properties : Triazolo-thiadiazoles have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies indicated that certain derivatives could induce apoptosis in cancer cells such as MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma), showcasing promising IC50 values .
  • Enzyme Inhibition : These compounds also act as inhibitors for various enzymes. For instance, they have shown activity against acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo-thiadiazoles. The following factors have been identified as significant:

  • Substituents on the Piperidine Ring : Variations in the methylsulfonyl group can influence the compound's lipophilicity and binding affinity to target proteins.
  • Phenoxy Group Modifications : Altering the phenoxy substituent impacts the compound's interaction with biological targets, enhancing its potency against specific pathogens or cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of triazolo-thiadiazole derivatives for their antimicrobial properties. The lead compound exhibited an MIC of 0.21 μM against Pseudomonas aeruginosa, indicating strong antibacterial potential .
  • Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of synthesized derivatives on MCF-7 cells. The most active compound demonstrated an IC50 value of 15 µM, significantly lower than that of standard chemotherapeutics .

Research Findings Summary Table

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialE. coli0.21 μM
AntimicrobialPseudomonas aeruginosa0.21 μM
CytotoxicityMCF-715 µM
Enzyme InhibitionAcetylcholinesteraseIC50 = 2.14 µM

Q & A

Q. What are the optimal synthetic routes for preparing triazolo[3,4-b][1,3,4]thiadiazole derivatives, and how are key intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with hydrazide precursors. For example:

  • Step 1: React 2-fluorobenzohydrazide with carbon disulfide in ethanol/KOH to form dithiocarbazinate intermediates .
  • Step 2: Cyclize intermediates using hydrazine hydrate under reflux, followed by acidification to yield 4-amino-triazole-thiol derivatives .
  • Step 3: Condense with phenoxyacetic acid derivatives using phosphorus oxychloride (POCl₃) to form the final triazolo-thiadiazole scaffold .
    Characterization:
  • 1H NMR/IR Spectroscopy: Confirm functional groups (e.g., methylsulfonyl, piperidinyl) and aromatic protons.
  • Elemental Analysis: Validate purity (>95% by HPLC) and stoichiometry .

Q. How are structural features of this compound validated, and what techniques resolve crystallographic ambiguities?

Methodological Answer:

  • X-ray Crystallography: Determines bond lengths, dihedral angles, and planarity of the triazolo-thiadiazole core. For example, the triazolothiadiazole ring in similar derivatives shows a maximum deviation of 0.013 Å from planarity .
  • C–H···π Interactions: Resolve packing ambiguities via weak hydrogen bonds (e.g., C–H···N/S interactions at 3.27–3.30 Å distances) .
  • Data Validation: Cross-reference experimental (e.g., R factor <0.05) and computational (DFT) parameters to confirm structural integrity .

Advanced Research Questions

Q. How do substituents (e.g., methylsulfonyl, phenoxymethyl) influence bioactivity, and what strategies resolve contradictory SAR findings?

Methodological Answer:

  • Substituent Effects:
    • Methylsulfonyl Groups: Enhance metabolic stability and target binding via sulfonyl-enzyme interactions (e.g., 14-α-demethylase inhibition in antifungal assays) .
    • Phenoxymethyl Moieties: Improve lipophilicity, affecting membrane permeability in anti-inflammatory models (e.g., p38 MAP kinase inhibition) .
  • Resolving Contradictions:
    • Comparative Docking Studies: Use molecular dynamics (e.g., AutoDock Vina) to compare binding affinities across enzyme isoforms (e.g., PDB 3LD6 vs. 4LKE) .
    • Bioisosteric Replacement: Test analogs with trifluoromethyl or pyridyl groups to isolate electronic vs. steric effects .

Q. What computational methods predict the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

  • ADMET Prediction:
    • Software Tools: SwissADME/ProTox-II for bioavailability, CYP450 inhibition, and hepatotoxicity .
    • Key Parameters: LogP (2.5–3.5), topological polar surface area (TPSA <90 Ų) to optimize blood-brain barrier penetration .
  • Toxicity Mitigation:
    • Metabolite Identification: Use LC-MS/MS to detect reactive intermediates (e.g., sulfonic acid derivatives) .
    • In Silico Mutagenicity: Apply Derek Nexus to assess aromatic amine risks .

Q. How are conflicting bioactivity data (e.g., antimicrobial vs. anti-inflammatory) reconciled in mechanism-of-action studies?

Methodological Answer:

  • Target Deconvolution:
    • Kinase Profiling: Screen against kinase panels (e.g., Eurofins DiscoverX) to identify off-target effects (e.g., JAK2/STAT3 cross-reactivity) .
    • Transcriptomic Analysis: Use RNA-seq to compare gene expression patterns in fungal vs. mammalian cells .
  • Pathway Analysis:
    • Network Pharmacology: Map compound-target interactions via STRING/KEGG to identify shared nodes (e.g., NF-κB in both antimicrobial and anti-inflammatory pathways) .

Q. What experimental designs optimize yield and scalability while minimizing byproducts?

Methodological Answer:

  • DoE (Design of Experiments):
    • Variables: POCl₃ concentration (5–15 mol%), reaction time (4–12 hrs), temperature (80–120°C) .
    • Response Surface Methodology: Maximize yield (>65%) while minimizing impurities (e.g., sulfoxide byproducts) .
  • Purification Strategies:
    • Recrystallization Solvents: Ethanol/DMF (1:1 v/v) for high-purity crystals (>99%) .
    • Chromatography: Flash silica gel chromatography with ethyl acetate/hexane gradients .

Q. How do crystallographic packing interactions influence solubility and formulation stability?

Methodological Answer:

  • Crystal Engineering:
    • H-Bond Networks: Modify substituents (e.g., methoxy groups) to disrupt C–H···π stacking, improving aqueous solubility .
    • Polymorph Screening: Use solvent-drop grinding with PEG-400 to isolate metastable forms with higher dissolution rates .
  • Stability Testing:
    • Forced Degradation: Expose to UV light (ICH Q1B) and acidic/basic conditions to identify degradation pathways (e.g., sulfonyl cleavage) .

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